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Compound of Interest

Compound Name: 6-Fluoro-2-methylnicotinic acid

CAS No.: 884494-97-7

Cat. No.: B1388131 Get Quote

6-Fluoro-2-methylnicotinic acid (CAS 884494-97-7) is a substituted pyridine carboxylic acid

that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique

arrangement of a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold

makes it an attractive precursor for synthesizing complex molecules with potential therapeutic

applications. For any researcher or drug development professional, a thorough understanding

of a compound's physical properties is not merely academic; it is the bedrock upon which

successful synthesis, purification, formulation, and ultimately, clinical efficacy are built.

This guide provides a comprehensive overview of the core physical properties of 6-Fluoro-2-
methylnicotinic acid. Moving beyond a simple data sheet, this document explains the

causality behind these properties, offers field-proven experimental protocols for their validation,

and grounds all information in authoritative references.

Molecular and Chemical Identity
A precise understanding of the molecular identity is the starting point for all subsequent

characterization.
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Identifier Data Source(s)

Chemical Name 6-Fluoro-2-methylnicotinic acid [1]

Synonyms
6-Fluoro-2-methylpyridine-3-

carboxylic acid
[1]

CAS Number 884494-97-7 [1][2][3][4]

Molecular Formula C₇H₆FNO₂ [1]

Molecular Weight 155.13 g/mol [1][2]

Chemical Structure

Core Physicochemical Properties
The physical properties of a compound dictate its behavior from the reaction flask to its final

application. The data presented here are compiled from supplier technical sheets and

predictive models, forming a crucial baseline for laboratory work.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.aifchem.com/aif/goods/detail/884494-97-7
https://www.aifchem.com/aif/goods/detail/884494-97-7
https://www.aifchem.com/aif/goods/detail/884494-97-7
https://www.bldpharm.com/products/884494-97-7.html
https://www.watson-int.com/6-fluoro-2-methylnicotinic-acid-cas-884494-97-7/
https://www.sigmaaldrich.com/NL/en/product/ambeedinc/ambh2d6fca8a?context=bbe
https://www.aifchem.com/aif/goods/detail/884494-97-7
https://www.aifchem.com/aif/goods/detail/884494-97-7
https://www.bldpharm.com/products/884494-97-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description
Significance in
Research &
Development

Source(s)

Appearance
White to off-white

crystalline powder.

Provides a first-pass

check for material

purity. Color

deviations may

indicate impurities or

degradation.

[5]

Melting Point (°C) 180 - 185 °C

A sharp melting range

is a primary indicator

of high purity. A broad

or depressed range

suggests the

presence of

impurities. This value

is critical for quality

control.

[5]

Density ~1.35 - 1.45 g/cm³

Important for process

chemistry

calculations, such as

reactor loading and

bulk material transport

and storage.

[5]

pKa
Not experimentally

determined.

As a carboxylic acid, it

is expected to be

acidic. The pKa value

is critical as it governs

aqueous solubility,

dissolution rate, and

absorption in

biological systems by

defining the ionization

state at a given pH.
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Hygroscopicity
Exhibits some

hygroscopicity.

The tendency to

absorb moisture from

the air has significant

implications for

storage, handling, and

accurate weighing. It

necessitates storage

in a dry, inert

atmosphere.

[5]

Solubility Profile: A Key to Formulation and
Purification
Solubility is a critical parameter that influences every stage of drug development, from synthetic

work-up to bioavailability.[5] 6-Fluoro-2-methylnicotinic acid's structure—containing both a

polar, ionizable carboxylic acid and a more nonpolar fluorinated methylpyridine ring—results in

a nuanced solubility profile.

Aqueous Solubility: The compound is reported to be slightly soluble in water.[5] The

carboxylic acid group can hydrogen bond with water, but the overall solubility is limited by the

aromatic ring.

pH-Dependent Solubility: As a carboxylic acid, its aqueous solubility is expected to increase

dramatically in basic conditions (pH > pKa) due to the formation of the highly polar

carboxylate salt. This principle is fundamental for designing aqueous-based extractions or

formulations.

Organic Solubility: It demonstrates solubility in organic solvents like ethanol, acetone, and

dichloromethane.[5] This is crucial for selecting appropriate solvent systems for chemical

reactions, chromatography, and crystallization.

The interplay between aqueous and organic solubility is the foundation of purification by

extraction. For instance, the compound can be dissolved in an organic solvent and washed

with acidic water to remove basic impurities. Subsequently, the compound can be extracted

from the organic phase into an aqueous basic solution, leaving non-acidic impurities behind.
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Spectroscopic Profile (Predicted)
While specific experimental spectra are not publicly available, a robust spectroscopic profile

can be predicted based on the compound's functional groups. This predicted data serves as a

benchmark for researchers to confirm the identity and purity of their synthesized material.

Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-

3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic

acid dimer.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted around 1700-

1730 cm⁻¹. Conjugation with the pyridine ring may shift this value slightly.

C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions are expected in the

1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption characteristic of an aryl-fluoride bond is expected in the

1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-COOH Proton: A very broad singlet, typically observed far downfield (>10 ppm). It is often

exchangeable with D₂O.

Aromatic Protons (CH): Two distinct signals are expected for the two protons on the pyridine

ring. They will appear as doublets due to coupling with each other. Their chemical shifts

would be in the aromatic region (7.0-8.5 ppm).

Methyl Protons (-CH₃): A sharp singlet is expected, likely in the 2.5-2.8 ppm range,

deshielded by its attachment to the aromatic ring.

Carbon-13 (¹³C NMR) Spectroscopy
Seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule.
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Carbonyl Carbon (-COOH): The most deshielded signal, expected in the 165-175 ppm

range.[6]

Aromatic Carbons: Five signals are expected in the 110-160 ppm range. The carbon bearing

the fluorine atom will show a large C-F coupling constant.

Methyl Carbon (-CH₃): The most shielded signal, expected around 20-25 ppm.

Self-Validating Experimental Protocols
Trustworthiness in scientific data comes from robust, repeatable methodologies. The following

protocols describe self-validating systems for determining the key physical properties of 6-
Fluoro-2-methylnicotinic acid.

Protocol: Melting Point Determination
The sharpness of a melting point range is a trusted indicator of purity. An impure sample will

melt over a wider range and at a lower temperature than the pure compound.

Methodology:

Sample Preparation: Ensure the crystalline powder is completely dry.[5] Place a small

amount on a watch glass and crush it into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed

end to a height of 2-3 mm.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 20 °C below the expected melting point (approx.

160 °C).

Equilibration & Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure

thermal equilibrium between the sample, thermometer, and heating block.

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and

the temperature at which the entire sample becomes a clear liquid (T2).
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Reporting: The melting point is reported as the T1-T2 range. For a pure sample, this range

should be narrow (e.g., 183-184 °C).

Protocol: pKa Determination via Potentiometric Titration
This method provides a precise pKa value, which is essential for understanding pH-dependent

solubility and behavior in biological media.
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Sample Preparation

Titration Workflow

Data Analysis

Accurately weigh ~10-20 mg of 
6-Fluoro-2-methylnicotinic acid

Dissolve in a known volume 
(e.g., 50 mL) of deionized, 

carbonate-free water.
(Co-solvent like methanol may be needed if solubility is low)

Calibrate pH meter with 
standard buffers (pH 4, 7, 10)

Place solution on a stir plate with a 
stir bar and immerse the pH electrode

Titrate with standardized 
~0.1 M NaOH, adding small 

aliquots (e.g., 0.1 mL)

Record pH and total volume 
of titrant added after each aliquot

Plot pH (y-axis) vs. 
Volume of NaOH added (x-axis)

Determine the equivalence point 
(V_eq) from the inflection point 
of the curve (or its derivative)

The pH at half the equivalence 
volume (V_eq / 2) is equal 

to the pKa

Final pKa Value

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.
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Methodology:

System Preparation: Prepare a standardized ~0.1 M NaOH solution and calibrate a pH meter

using standard buffers.

Analyte Solution: Accurately weigh the compound and dissolve it in a known volume of

deionized water. A co-solvent may be necessary if aqueous solubility is too low.

Titration: Immerse the calibrated pH electrode in the stirred analyte solution. Add the NaOH

titrant in small, precise increments, allowing the pH to stabilize before recording the pH and

the total volume of titrant added.

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The

midpoint of the steep rise in pH is the equivalence point. The pH value at exactly half of this

volume is the pKa of the compound.

Safety, Handling, and Storage
Proper handling ensures researcher safety and maintains the integrity of the compound.

Hazard Identification: 6-Fluoro-2-methylnicotinic acid is classified with the following

hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,

and a lab coat.

Avoid breathing dust. Use engineering controls to minimize dust generation.
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Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container to protect from moisture, given its hygroscopic nature.[5]

Keep in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion
6-Fluoro-2-methylnicotinic acid is a crystalline solid with a high melting point indicative of a

stable crystal lattice. Its solubility is limited in neutral water but increases in organic solvents

and is expected to be high in basic aqueous solutions. This profile, governed by its molecular

structure, provides a clear roadmap for its purification, handling, and use in synthetic

applications. The predictive spectral data and robust experimental protocols included in this

guide offer researchers the necessary tools to confidently verify the identity and purity of this

key chemical intermediate, ensuring the reliability and reproducibility of their scientific work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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